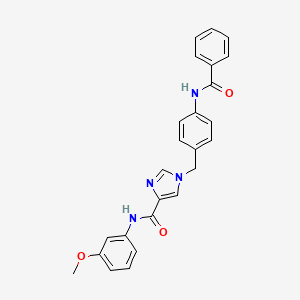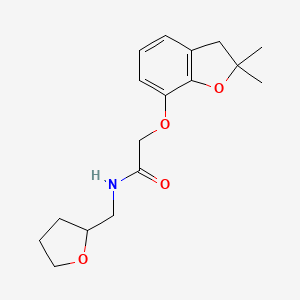
4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, which may include 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, involves sequential reactions. These reactions include the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Applications De Recherche Scientifique
Enzyme Inhibition Potential
Sulfonamide hybrids have shown significant potential in enzyme inhibition, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are crucial for neurodegenerative diseases management. Compounds synthesized from 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide demonstrated high inhibition rates, with some showing up to 91% inhibition against AChE and 92% against BChE. Molecular docking studies supported these findings, indicating strong binding affinities (Kausar et al., 2019).
Carbonic Anhydrase Inhibition
Another research highlighted the inhibition effects of sulfonamide derivatives on carbonic anhydrase I and II, with Ki values in the low nanomolar range. This suggests the compounds' potential in treating conditions related to carbonic anhydrase activity, such as glaucoma and edema (Gul et al., 2016).
Antimicrobial and Anti-HIV Activities
Studies on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have demonstrated promising antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) analysis provided insights into the compounds' bioactive potential, paving the way for novel therapeutic agents (Iqbal et al., 2006).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis, sulfonamides have been employed as catalysts or reactants for producing various organic compounds. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide was identified as a mild and selective oxidant for alcohols and ethers, showcasing the versatility of sulfonamide compounds in organic synthesis (Palav et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the PARP-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with the PARP-1 enzyme, inhibiting its function
Result of Action
The inhibition of PARP-1 by this compound can lead to cell death . This makes the compound a potential candidate for the development of new anticancer therapies.
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPHQWNYMYQUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


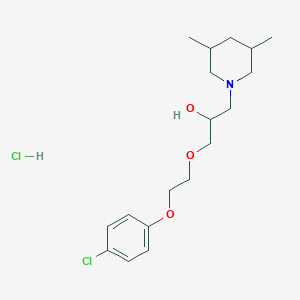
![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

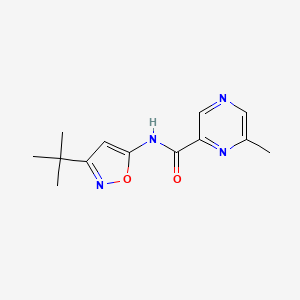
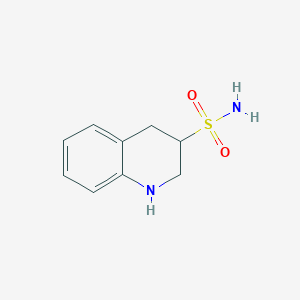
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)
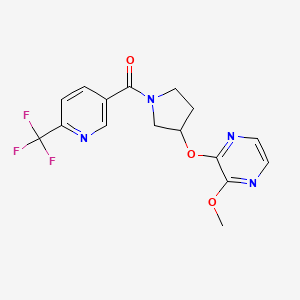
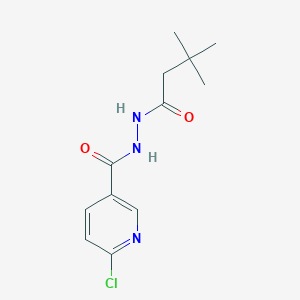
![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)
